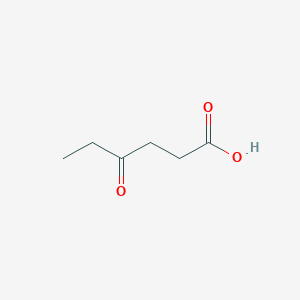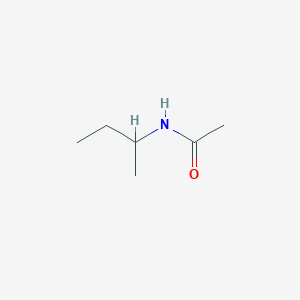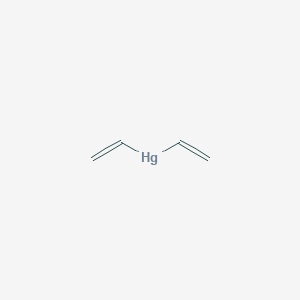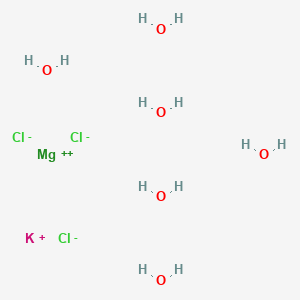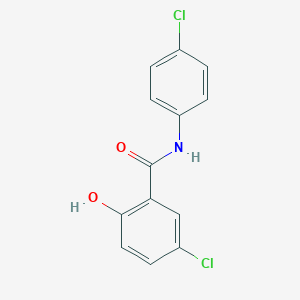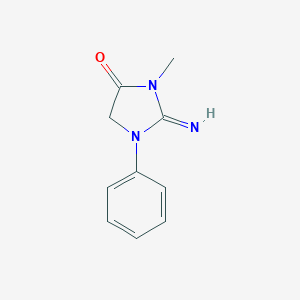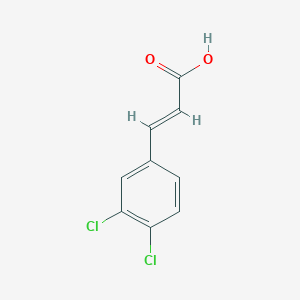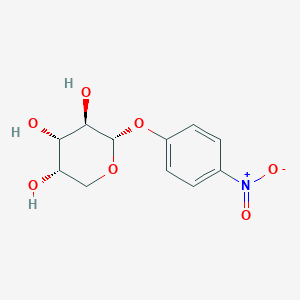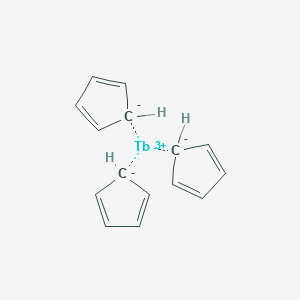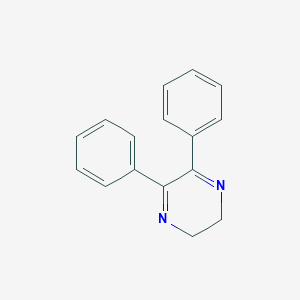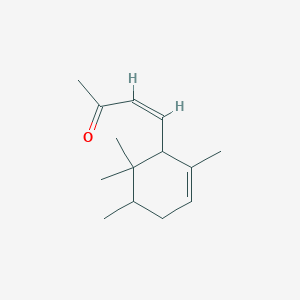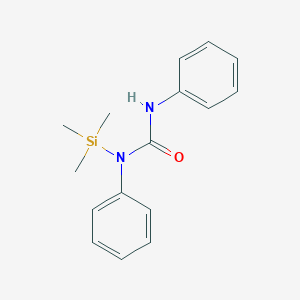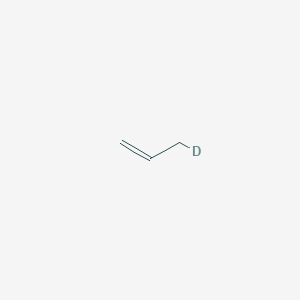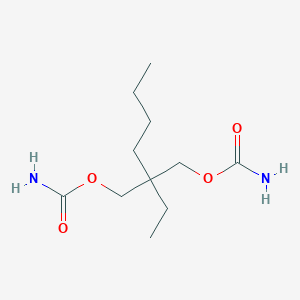
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate, also known as DEB, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. DEB is a versatile molecule that can be synthesized using different methods, and its unique properties make it an attractive candidate for a wide range of applications. In
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate inhibits the growth of cancer cells and bacteria, and reduces inflammation. In vivo studies have shown that 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has anti-inflammatory and antitumor effects, and can reduce the severity of certain diseases, such as arthritis and colitis. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has also been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has a low environmental impact. However, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to use in aqueous systems. Additionally, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate can be difficult to handle due to its low melting point and high viscosity.
Orientations Futures
There are several future directions for research on 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate. One area of interest is the development of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate-based drug delivery systems for the treatment of various diseases. Another area of interest is the development of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate-based insecticides and fungicides for use in agriculture. Additionally, research on the mechanism of action of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate could provide insights into its potential use in the treatment of various diseases. Finally, research on the synthesis and properties of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate could lead to the development of new materials with unique properties and applications.
Méthodes De Synthèse
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate can be synthesized using different methods, including the reaction of 2-butyl-2-ethyl-1,3-propanediol with urea or isocyanates, or the reaction of 2-butyl-2-ethyl-1,3-propanediol with phosgene and ammonia. The most commonly used method involves the reaction of 2-butyl-2-ethyl-1,3-propanediol with urea in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. This method is relatively simple and yields high purity 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate.
Applications De Recherche Scientifique
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to have anti-inflammatory, antitumor, and antibacterial properties. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has also been studied for its potential use as a drug delivery system, as it can be easily incorporated into different types of drug formulations. In agriculture, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In industry, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been studied for its potential use as a plasticizer, solvent, and lubricant.
Propriétés
Numéro CAS |
1471-51-8 |
|---|---|
Nom du produit |
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate |
Formule moléculaire |
C11H22N2O4 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2-ethylhexyl] carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-3-5-6-11(4-2,7-16-9(12)14)8-17-10(13)15/h3-8H2,1-2H3,(H2,12,14)(H2,13,15) |
Clé InChI |
OAUQNCDVPLLEAH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)(COC(=O)N)COC(=O)N |
SMILES canonique |
CCCCC(CC)(COC(=O)N)COC(=O)N |
Autres numéros CAS |
1471-51-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
